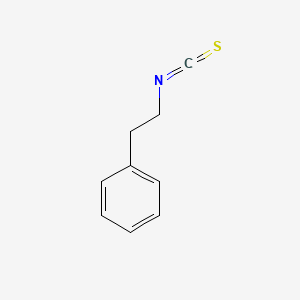

Phenethyl Isothiocyanate

Description

Properties

IUPAC Name |

2-isothiocyanatoethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS/c11-8-10-7-6-9-4-2-1-3-5-9/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZJDOKYDEWTZSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5021120 | |

| Record name | (2-Isothiocyanatoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to pale yellow liquid; [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS], Nearly Colourless liquid; Strong green irritating aroma | |

| Record name | Phenethyl isothiocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21451 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Phenethyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1554/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

139.00 to 140.00 °C. @ 11.00 mm Hg | |

| Record name | 1-Isothiocyanato-2-phenylethane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038445 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

110 mg/L @ 20 °C (exp), Insoluble in water; Soluble in triacetin and heptane, Soluble (in ethanol) | |

| Record name | 1-Isothiocyanato-2-phenylethane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038445 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Phenethyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1554/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.087-1.097 | |

| Record name | Phenethyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1554/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.01 [mmHg] | |

| Record name | Phenethyl isothiocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21451 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2257-09-2 | |

| Record name | Phenethyl isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2257-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenethyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002257092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenethyl Isothiocyanate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12695 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phenethyl isothiocyanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87868 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (2-isothiocyanatoethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2-Isothiocyanatoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenethyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.142 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENETHYL ISOTHIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U7TFK75KV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Isothiocyanato-2-phenylethane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038445 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Reaction Mechanism and Standard Protocol

The thiophosgene route involves the direct reaction of 2-phenylethylamine with thiophosgene (Cl₂C=S) in dichloromethane (CH₂Cl₂) under inert conditions. As detailed by Ji and Morris, the process initiates with nucleophilic attack by the amine on thiophosgene, forming an intermediate thiocarbamoyl chloride. Subsequent elimination of hydrogen chloride (HCl) yields the isothiocyanate (Fig. 1):

$$

\text{2-Phenylethylamine} + \text{Cl}_2\text{C=S} \rightarrow \text{2-PEITC} + 2\text{HCl}

$$

Procedure :

- Dissolve 2-phenylethylamine (20 mmol) in anhydrous CH₂Cl₂ (50 mL).

- Add thiophosgene (22 mmol) dropwise at 0°C under nitrogen.

- Stir for 2 h at room temperature, then wash with 5% NaHCO₃ (3 × 30 mL).

- Dry over MgSO₄, filter, and concentrate under reduced pressure.

- Purify via vacuum distillation (b.p. 125–127°C at 12 mmHg).

This method achieves >99% purity (HPLC) and 85–90% isolated yield for non-deuterated analogs. For deuterated 2-PEITC (1,1,2,2-²H₄-PEITC), substituting 2-phenylethyl-1,1,2,2-²H₄-amine maintains isotopic integrity without side reactions.

Optimization and Challenges

Key parameters influencing yield include:

- Stoichiometry : A 10% excess of thiophosgene ensures complete amine conversion.

- Temperature : Exothermic HCl evolution necessitates cooling during thiophosgene addition.

- Purification : Vacuum distillation effectively separates 2-PEITC from N,N’-diphenylthiourea byproducts.

Limitations :

- Thiophosgene’s high toxicity (LC₅₀ = 50 ppm) mandates stringent safety protocols.

- Residual HCl may corrode glassware, necessitating neutralization with NaHCO₃.

CS₂/TCT Biphasic Synthesis: A Scalable Alternative

Two-Step Reaction Pathway

The CS₂/TCT method, developed by Wang et al., employs a biphasic system (water/CH₂Cl₂) for safer isothiocyanate generation:

Step 1 : Dithiocarbamate salt formation

$$

\text{2-Phenylethylamine} + \text{CS}2 + \text{NaOH} \rightarrow \text{2-Phenylethyldithiocarbamate Na}^+ + \text{H}2\text{O}

$$

Step 2 : TCT-mediated desulfurization

$$

\text{2-Phenylethyldithiocarbamate} + \text{CCl}4 \rightarrow \text{2-PEITC} + \text{Cl}3\text{CNH}_2 + \text{S} + \text{NaCl}

$$

Procedure :

- Mix 2-phenylethylamine (20 mmol), CS₂ (24 mmol), and K₂CO₃ (40 mmol) in H₂O (30 mL).

- Stir at 40°C until amine consumption (HPLC monitoring).

- Cool to 0°C, add TCT (10 mmol) in CH₂Cl₂ (10 mL).

- Stir 0.5 h, basify with 6 N NaOH to pH >11.

- Extract with CH₂Cl₂, dry, and concentrate.

This method yields 61% 2-PEITC at 20-mmol scale and 58% at 1-mol scale, with <5% thiourea byproducts.

Advantages Over Thiophosgene Route

- Safety : CS₂ (LC₅₀ = 400 ppm) and TCT are less hazardous than thiophosgene.

- Scalability : Demonstrated efficacy in 1-mol batches (Table 1).

- Cost : CS₂ ($0.5/g) and TCT ($1.2/g) are cheaper than thiophosgene ($15/g).

Table 1 : Scalability of CS₂/TCT Method (Adapted from)

| Scale (mol) | Yield (%) | Purity (%) | Byproducts (%) |

|---|---|---|---|

| 0.02 | 61 | 95 | 4 |

| 1.0 | 58 | 93 | 7 |

Comparative Analysis of Synthetic Methods

Yield and Purity

- Thiophosgene : 85–90% yield, >99% purity (distilled).

- CS₂/TCT : 58–61% yield, 93–95% purity (crude).

Industrial Applicability

- Thiophosgene : Preferred for small-scale, high-purity needs (e.g., analytical standards).

- CS₂/TCT : Suitable for bulk synthesis despite lower yield, given lower reagent costs.

Quality Control and Characterization

Chromatographic Analysis

Spectroscopic Validation

- ¹H NMR (CDCl₃): δ 7.30–7.20 (m, 5H, Ar-H), 3.75 (t, J = 7.0 Hz, 2H, CH₂N), 2.95 (t, J = 7.0 Hz, 2H, CH₂S).

Applications in Antifungal Research

Mechanism of Action

2-PEITC disrupts Alternaria alternata membrane integrity, increasing extracellular conductivity by 120% at MIC (1.22 mM) and reducing mycotoxins (AOH, AME) by 80–90%.

Biofumigation Efficacy

- Pear Fruit Trials : 2-PEITC (1.22 mM) reduced lesion diameter by 61% vs. control after 7 days.

Chemical Reactions Analysis

Phenethyl isothiocyanate undergoes various chemical reactions:

Oxidation: It can be oxidized to form sulfoxides and sulfones under specific conditions.

Reduction: Reduction reactions can convert it into thioureas.

Substitution: It can participate in nucleophilic substitution reactions, forming thiourea derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents such as lithium aluminum hydride.

Substitution: Nucleophiles like amines.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thioureas.

Substitution: Thiourea derivatives.

Scientific Research Applications

2-Phenylethyl isothiocyanate (2-PEITC) has antifungal and anticancer properties and is found in cruciferous vegetables . Research shows 2-PEITC's potential applications in agriculture and medicine .

Antifungal Applications

2-PEITC inhibits spore germination and mycelial growth of Alternaria alternata in vitro and in pear fruit . The minimum inhibitory concentration (MIC) of 2-PEITC against A. alternata is 1.22 mM . Lesion diameter on pear fruit inoculated with A. alternata was only 39% of the control fruit after treatment with 1.22 mM of 2-PEITC for seven days .

2-PEITC's antifungal properties stem from its ability to disrupt cell membrane integrity and reduce mycotoxin production . Studies show that 2-PEITC increases extracellular conductivity and nucleic acid leakage in A. alternata cell suspensions, which indicates damage to the cell membrane . It also reduces the contents of alternariol (AOH), alternariolmonomethyl ether (AME), altenuene (ALT), and tentoxin (TEN) in A. alternata .

2-PEITC also shows antimicrobial activity against soil microorganisms, plant pathogenic bacteria, and clinical isolates . Studies using a biofumigation method revealed that 2-PEITC at 1.22 mM or higher entirely inhibited the mycelial growth of A. alternata two days after treatment .

Anticancer Applications

PEITC exhibits anticancer effects against human laryngeal cancer cells in vitro while having a low toxicological impact on normal bronchial epithelial cells . PEITC has anticancer properties against breast, colon, and prostate cancers . PEITC’s anticancer mechanisms include the generation of reactive oxygen species and initiation of cell cycle arrest .

In human laryngeal tumor cells, PEITC demonstrates dose- and time-dependent antiproliferative effects . At 10 µM, the inhibitory efficiency of PEITC in Hep-2 cells exceeded 52% 24 hours post-treatment, while normal bronchial epithelial cells were less affected .

Mechanism of Action

Phenethyl isothiocyanate is compared with other isothiocyanates such as sulforaphane and benzyl isothiocyanate:

Sulforaphane: Found in broccoli and has similar chemopreventive properties.

Benzyl Isothiocyanate: Found in garden cress and has potent anticancer properties.

Uniqueness: this compound is unique due to its specific ability to target multiple proteins and pathways involved in cancer progression, making it a promising agent for cancer therapy .

Comparison with Similar Compounds

Aromatic vs. Aliphatic Isothiocyanates

Aromatic Compounds (e.g., 2-PEITC, Benzyl Isothiocyanate (BITC)) :

- Generally exhibit stronger antimicrobial activity than aliphatic derivatives. BITC, with a shorter carbon chain (C₆H₅-CH₂-), shows higher antibacterial potency than 2-PEITC (C₆H₅-CH₂CH₂-), as chain length inversely correlates with efficacy .

- BITC interferes with bacterial cell wall assembly and protein synthesis, while 2-PEITC targets fungal membrane integrity .

Aliphatic Compounds (e.g., Allyl Isothiocyanate (AITC), Sulforaphane) :

Key Structural Determinants of Activity:

Chain Length : Shorter chains (e.g., BITC) enhance antibacterial activity .

Double Bonds : Sulforaphene (with a double bond) outperforms sulforaphane .

Functional Groups : Thiol (-SH) groups (e.g., erucin) confer stronger activity than sulfanyl (-SO-) groups .

Antifungal Activity Comparison

- 2-PEITC vs. BITC : BITC is more effective against bacterial pathogens, while 2-PEITC shows superior antifungal specificity .

- 2-PEITC vs.

Antibacterial Activity Ranking

Ko et al. (2016) classified isothiocyanate potency against oral pathogens as follows :

Indolyl ITCs (e.g., indol-3-carbinol): Highest activity.

Aromatic ITCs (BITC, 2-PEITC): Moderate activity.

Aliphatic Sulfur ITCs (erucin, sulforaphene): Lower activity.

Ecological and Agricultural Impact

- Insect Behavior : Allyl isothiocyanate attracts Dasineura brassicae pests, whereas 2-PEITC preferentially attracts their parasitoid Platygaster subuliformis, suggesting divergent roles in integrated pest management .

- Nematode Control : Sublethal doses of benzyl isothiocyanate reduce Meloidogyne incognita infectivity, while 2-PEITC’s effects on nematodes remain understudied .

Biological Activity

2-Phenylethyl isothiocyanate (PEITC) is a naturally occurring compound found in cruciferous vegetables, particularly watercress. It has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of PEITC, supported by data tables, case studies, and detailed research findings.

PEITC is a member of the isothiocyanate family, which are derived from glucosinolates. Its chemical structure is characterized by a phenethyl group attached to an isothiocyanate functional group. This structural feature is crucial for its biological activity.

Table 1: Chemical Structure of PEITC

| Property | Description |

|---|---|

| Molecular Formula | CHN |

| Molecular Weight | 179.24 g/mol |

| CAS Number | 105-55-5 |

Antioxidant Properties

PEITC exhibits significant antioxidant activity, which helps protect cells from oxidative stress. It has been shown to reduce the production of reactive oxygen species (ROS) and enhance the body's antioxidant defenses by upregulating phase II detoxification enzymes such as glutathione S-transferase .

Anti-inflammatory Effects

Research indicates that PEITC can inhibit the nuclear factor kappa B (NF-κB) signaling pathway, which plays a pivotal role in inflammation and cancer progression. By reducing NF-κB activation, PEITC may help prevent chronic inflammatory diseases .

Anticancer Activity

PEITC has demonstrated potent anticancer properties across various cancer types. It induces apoptosis in cancer cells while sparing normal cells. For instance, in Hep-2 laryngeal cancer cells, PEITC treatment resulted in a dose-dependent increase in apoptosis .

Case Study: Lung Cancer Prevention

A clinical trial involving smokers showed that PEITC inhibited the metabolic activation of tobacco carcinogens, thereby potentially reducing lung cancer risk . The study involved administering 10 mg of PEITC four times daily for one week, leading to significant reductions in urinary metabolites associated with carcinogen activation.

Antimicrobial Activity

PEITC exhibits broad-spectrum antimicrobial activity against various pathogens. It has been shown to inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Alternaria alternata. The antifungal mechanism involves disrupting cell membrane integrity and reducing toxin production .

Table 2: Summary of Biological Activities of PEITC

The biological effects of PEITC are mediated through several mechanisms:

- Induction of Phase II Enzymes : PEITC enhances the expression of phase II detoxification enzymes that help neutralize carcinogens.

- Apoptosis Induction : By activating pro-apoptotic pathways and inhibiting anti-apoptotic signals, PEITC effectively triggers cell death in cancerous cells.

- Membrane Disruption : In microbial cells, PEITC disrupts membrane integrity, leading to cell lysis and death.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 2-Phenylethyl isothiocyanate in laboratory settings?

- Methodological Guidance :

- Use tightly sealed goggles and nitrile gloves (tested for chemical resistance by the manufacturer) to prevent skin/eye contact. Respiratory protection (e.g., NIOSH-approved masks) is required in poorly ventilated areas .

- Store PEITC in airtight containers at 2–8°C, away from oxidizers and heat sources. Dispose of waste via certified hazardous waste facilities, adhering to local regulations .

- In case of exposure, rinse affected skin/eyes with water for 15 minutes and seek medical attention. For inhalation, move to fresh air immediately .

Q. How does PEITC exert antifungal activity against pathogens like Alternaria alternata?

- Methodological Guidance :

- PEITC disrupts fungal membrane integrity, as shown by propidium iodide uptake assays, and reduces mycotoxin production (e.g., alternariol) via HPLC analysis. Minimum inhibitory concentration (MIC) values range from 1.22 mM for A. alternata to 0.48 mg/mL for Trichoderma spp. .

- Design dose-response experiments using spore germination assays and measure hyphal growth inhibition at 24–72 hours post-exposure .

Advanced Research Questions

Q. How can researchers determine the EC50 of PEITC against soil-borne pathogens like Pythium irregulare?

- Methodological Guidance :

- Prepare serial dilutions of PEITC (0.0005–0.05 mg/mL) in agar plates. Inoculate with pathogen cultures and measure colony diameter reduction after 5–7 days. Calculate EC50 using nonlinear regression models (e.g., log-logistic curves) .

- Note: P. irregulare exhibits lower sensitivity (EC50 = 0.05 mg/mL) compared to Gaeumannomyces graminis (EC50 = 0.001 mg/mL). Validate results with triplicate trials .

Q. What experimental strategies optimize PEITC’s synergistic effects with chemotherapeutic agents like docetaxel in prostate cancer models?

- Methodological Guidance :

- Co-administer PEITC (10–50 µM) and docetaxel (1–10 nM) in androgen-independent prostate cancer cells (e.g., PC-3). Assess synergy via Chou-Talalay combination index (CI) analysis using MTT or clonogenic assays .

- Monitor STAT3 signaling inhibition via Western blot (e.g., phosphorylated STAT3 reduction) to validate mechanistic synergy .

Q. How should contradictory EC50 values for PEITC across fungal species be addressed in meta-analyses?

- Methodological Guidance :

- Standardize experimental variables: Use consistent solvent controls (e.g., DMSO ≤0.1%), incubation temperatures (25–28°C), and exposure durations (48–72 hours).

- Account for pathogen-specific factors, such as Verticillium dahliae’s inherent resistance due to detoxification enzymes, by including cytochrome P450 inhibitors in assays .

- Perform systematic reviews with sensitivity analysis to identify outliers and confounding factors .

Methodological Design Considerations

Q. What pharmacokinetic parameters should be prioritized when analyzing PEITC in rodent models?

- Methodological Guidance :

- Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours post-oral administration. Quantify PEITC and metabolites (e.g., NAC-conjugates) via HPLC-MS/MS with a limit of detection (LOD) ≤10 ng/mL .

- Calculate bioavailability using non-compartmental analysis (NCA) and compare AUC(0–24h) values across dose groups (e.g., 10–50 mg/kg) .

Q. How can sublethal PEITC exposure impact the post-treatment fitness of Meloidogyne hapla nematodes?

- Methodological Guidance :

- Expose nematodes to sublethal PEITC doses (e.g., 0.1× EC50) for 24 hours. Transfer to host plants (e.g., tomato roots) and assess infectivity via gall formation counts after 14 days.

- Measure reproductive fitness by quantifying egg masses and juvenile hatching rates. Use recovery assays to distinguish nematostatic vs. nematicidal effects .

Data Interpretation and Validation

Q. What statistical approaches are recommended for analyzing PEITC’s dose-dependent cytotoxicity?

- Methodological Guidance :

- Apply ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., control vs. 10 µM vs. 50 µM PEITC). Use IC50 values derived from sigmoidal curve fitting (R² ≥0.95) .

- For transcriptomic data (e.g., RNA-seq), perform pathway enrichment analysis (KEGG/GO) to identify upregulated apoptosis genes (e.g., BAX, CASP3) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.